molecular formula C₃₈H₄₆N₁₀O₈S₂ B1145396 Vardenafil Dimer CAS No. 1255919-03-9

Vardenafil Dimer

Cat. No. B1145396
M. Wt: 834.96
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of vardenafil and its related substances, including the vardenafil dimer, involves complex organic synthesis pathways. For instance, the synthesis of vardenafil involves starting materials such as 2-ethoxybenzonitrile and DL-alanine, leading to the creation of the vardenafil molecule through a series of ring-closing reactions which are decisive for the synthesis process. A new intermediate in the synthesis of vardenafil was identified and characterized, highlighting the complexity and innovation in the synthesis process of this pharmaceutical compound (Wan-bin, 2006).

Molecular Structure Analysis

The molecular structure of vardenafil is characterized by its selectivity towards PDE5. The structural elucidation of vardenafil and its analogs has been achieved through techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. These studies have revealed the presence of analogs such as hydroxyvardenafil and methisosildenafil, indicating the structural diversity within this class of compounds (Choi et al., 2008).

Chemical Reactions and Properties

Vardenafil interacts with various substrates and enzymes in the body, demonstrating its chemical reactivity and properties. The interaction of vardenafil with PDE5 and its inhibition is a key chemical reaction that underpins its mechanism of action in treating erectile dysfunction. The electrochemical behavior of vardenafil has been studied, showing irreversible anodic waves across a range of pH values, indicating its chemical stability and reactivity under physiological conditions (Uslu et al., 2005).

Physical Properties Analysis

The physical properties of vardenafil, including its crystalline form, have been characterized through synchrotron X-ray powder diffraction data, revealing that vardenafil hydrochloride trihydrate crystallizes in space group C2/c. This structural characterization provides insights into the drug's physical stability and solubility, which are critical for its formulation and bioavailability (Wheatley et al., 2018).

Chemical Properties Analysis

The chemical properties of vardenafil, such as its solubility and stability, are crucial for its pharmacokinetic profile and therapeutic efficacy. Studies have focused on developing formulations that enhance the oral bioavailability of vardenafil, addressing challenges related to its low aqueous solubility and susceptibility to first-pass metabolism. The development of lipid-polymer hybrid particles (lipomers) of vardenafil hydrochloride represents a promising approach to modifying the drug release rate and enhancing its bioavailability (Tawfik et al., 2018).

properties

IUPAC Name

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDSGFHYVWQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vardenafil Dimer

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